(Tert-amylimino)tris(dimethylamino)tantalum is a tantalum-based organometallic compound primarily utilized in the field of materials science, particularly in the deposition of thin films through atomic layer deposition (ALD). This compound is recognized for its potential in creating high-quality tantalum films, which are crucial for various electronic applications. The chemical formula for this compound is , and it possesses a molecular weight of approximately 305.24 g/mol .
This compound belongs to a class of organometallic precursors that are essential in chemical vapor deposition processes. It is classified under metal amides, specifically as a tantalum amide, where the metal center is tantalum, coordinated with organic ligands such as dimethylamino and tert-amylimino groups. These compounds are significant in advanced semiconductor manufacturing and materials engineering due to their ability to form stable films at low temperatures .
The synthesis of (tert-amylimino)tris(dimethylamino)tantalum can be achieved through several methods, primarily involving the reaction of tantalum halides with amines. One common approach includes the reaction of tantalum pentachloride with tert-amylamine and dimethylamine under controlled conditions to yield the desired product.
The molecular structure of (tert-amylimino)tris(dimethylamino)tantalum features a central tantalum atom coordinated by three dimethylamino groups and one tert-amylimino group. This configuration contributes to its stability and reactivity in film deposition processes.
(Tert-amylimino)tris(dimethylamino)tantalum participates in various chemical reactions, particularly in ALD processes where it acts as a precursor for tantalum oxide or nitride films.
The mechanism involves the adsorption of (tert-amylimino)tris(dimethylamino)tantalum onto a substrate surface, followed by thermal decomposition or reaction with co-reactants to form tantalum-containing films.
(Tert-amylimino)tris(dimethylamino)tantalum finds significant applications in:
This compound exemplifies the importance of organometallic chemistry in modern technology, particularly within the semiconductor industry where precise material properties are crucial for device performance.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3